propan-2-yl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as acetoxy, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring. The functional groups are then added through various chemical reactions. For instance, the acetoxy group can be introduced via acetylation, and the methoxy group can be added through methylation reactions. The carboxylate group is usually introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce compounds with fewer oxygen atoms.
Scientific Research Applications
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-2-[4-(ACETYLOXY)-3-ETHOXYBENZYLIDENE]-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL (2E)-2-[4-(ACETYLOXY)-3-ETHOXYBENZYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
PROPAN-2-YL 5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O6S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-10(2)28-20(26)17-11(3)22-21-23(19(25)12(4)30-21)18(17)14-7-8-15(29-13(5)24)16(9-14)27-6/h7-10,12,18H,1-6H3 |
InChI Key |
GJSJIBJBTMBCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC(=O)C)OC |
Origin of Product |
United States |
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